(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK951A is a chemical compound known for its inhibitory effects on the enzyme EchA6. This enzyme is involved in the fatty acid synthesis pathway, specifically in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria . GSK951A has shown significant potential in inhibiting the growth of Mycobacterium bovis Bacillus Calmette-Guérin (BCG) by targeting this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK951A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of GSK951A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety standards. The compound is usually stored at low temperatures to preserve its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: GSK951A primarily undergoes inhibition reactions where it interacts with the enzyme EchA6. It does not significantly undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving GSK951A include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound .
Major Products: The major product formed from the interaction of GSK951A with EchA6 is the inhibition of mycolic acid synthesis, which leads to the suppression of mycobacterial growth .
Scientific Research Applications
GSK951A has several scientific research applications, particularly in the fields of microbiology and pharmacology. It is used as a research tool to study the fatty acid synthesis pathway in mycobacteria and to develop new therapeutic strategies for tuberculosis . Additionally, it is employed in chemical proteomics to identify protein targets and understand the mechanism of action of various inhibitors .
Mechanism of Action
GSK951A exerts its effects by binding to the enzyme EchA6, which is involved in the fatty acid synthesis pathway. This binding inhibits the enzyme’s activity, leading to a reduction in mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition results in the suppression of mycobacterial growth . The molecular targets and pathways involved include the fatty acid synthase II (FAS-II) system and the mycolic acid biosynthesis pathway .
Comparison with Similar Compounds
GSK951A is similar to other tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogs that also target the fatty acid synthesis pathway in mycobacteria . GSK951A is unique in its high potency and lack of cytotoxicity, making it a valuable tool for research and potential therapeutic applications . Similar compounds include other THPP analogs and inhibitors of the fatty acid synthase II system .
Properties
Molecular Formula |
C24H23F3N4O3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-14-3-6-16(7-4-14)18-10-21(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-15-5-8-19-20(9-15)34-13-33-19/h3-9,12,18,21,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,21+/m1/s1 |
InChI Key |
AGTNDMNRULIWGD-NQIIRXRSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.